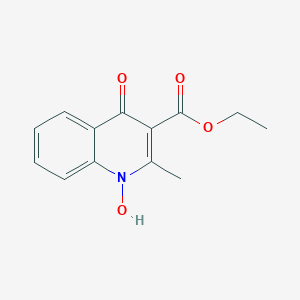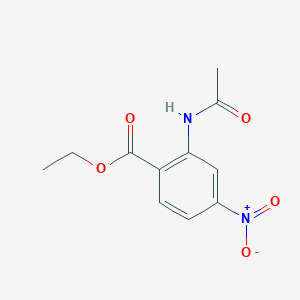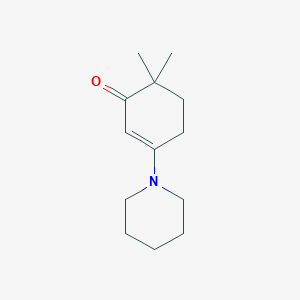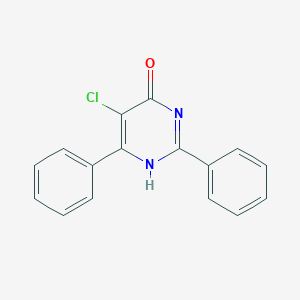
ethyl 1-hydroxy-2-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ethyl 1-hydroxy-2-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate is a chemical compound with a unique structure that includes a quinoline ring system. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. It is known for its distinctive properties and reactivity, making it a valuable subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-hydroxy-2-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate typically involves the reaction of anilines with malonic acid equivalents. Other methods include the reaction of anthranilic acid derivatives or alternative methods such as Methods C and D .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.
化学反応の分析
Types of Reactions: ethyl 1-hydroxy-2-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the hydroxyl and carboxylate groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more reduced forms of the compound.
科学的研究の応用
ethyl 1-hydroxy-2-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological activities, including antimicrobial and anticancer properties . Additionally, it has applications in the development of new materials and industrial processes.
作用機序
The mechanism of action of ethyl 1-hydroxy-2-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
類似化合物との比較
ethyl 1-hydroxy-2-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate can be compared with other similar compounds such as 4-hydroxy-2-quinolones and their derivatives . These compounds share a similar quinoline ring structure but may differ in their functional groups and reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
List of Similar Compounds:- 4-Hydroxy-2-quinolones
- 2-Hydroxyquinoline
- 4-Hydroxyquinoline
- 2,4-Dihydroxyquinoline
These compounds are known for their diverse applications in medicinal chemistry, including their use as antimicrobial and anticancer agents .
特性
分子式 |
C13H13NO4 |
|---|---|
分子量 |
247.25g/mol |
IUPAC名 |
ethyl 1-hydroxy-2-methyl-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C13H13NO4/c1-3-18-13(16)11-8(2)14(17)10-7-5-4-6-9(10)12(11)15/h4-7,17H,3H2,1-2H3 |
InChIキー |
VMHWBGQENVYJHO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=CC=CC=C2C1=O)O)C |
正規SMILES |
CCOC(=O)C1=C(N(C2=CC=CC=C2C1=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-amino-5-[(4-hydroxyphenyl)methylideneamino]-1H-pyrimidin-4-one](/img/structure/B372855.png)


![1-{[(1-methyl-1H-imidazol-2-yl)methyl]sulfanyl}cyclohexanol](/img/structure/B372858.png)








